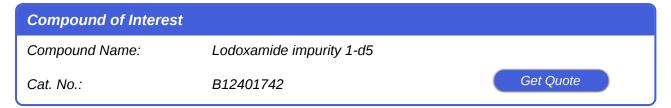


# Lodoxamide Impurity 1-d5: A Technical Guide to its Certificate of Analysis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential information contained within a Certificate of Analysis (CoA) for **Lodoxamide impurity 1-d5**. Understanding the data and methodologies presented in a CoA is critical for ensuring the quality, identity, and purity of this stable-labeled internal standard, which is vital for its use in research and drug development. A CoA is a formal document from the manufacturer that certifies the quality and purity of a specific batch of a product.[1][2][3][4]

#### **Product Information**

The initial section of a Certificate of Analysis provides fundamental identification details for the specific lot of the material. This ensures traceability and accurate record-keeping.[1][2][3]



Parameter	Example Data
Product Name	Lodoxamide Impurity 1-d5
Catalogue Number	e.g., L-119003
Lot Number	e.g., XXXX-YY-Z
Molecular Formula	C4H4D5NO2
Molecular Weight	108.15 g/mol
CAS Number	66223-75-4 (unlabeled)
Date of Manufacture	e.g., 2025-10-15
Retest Date	e.g., 2027-10-15

## **Analytical Data and Specifications**

This core section of the CoA presents the quantitative results from various analytical tests performed on the batch. These results are compared against pre-defined specifications to confirm the material's quality.[1][3]

**Identity and Purity** 

Test	Method	Specification	Result
Chemical Purity	HPLC	≥ 98.0%	99.5%
Isotopic Purity	Mass Spectrometry	≥ 99% atom D	99.6% atom D
Residual Solvents	1H NMR	Conforms to USP <467>	Conforms
Water Content	Karl Fischer	≤ 0.5%	0.2%
Assay (as is)	qNMR	95.0% - 105.0%	99.2%

## **Physical Properties**



Test	Method	Specification	Result
Appearance	Visual	White to off-white solid	Conforms
Solubility	Visual	Soluble in DMSO	Conforms

### **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility of the analytical results. This section outlines the general procedures for the key experiments cited in the Certificate of Analysis.

# High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and detecting impurities.[5][6][7]

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm).
- Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μL.
- Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, typically the mobile phase, to a known concentration.

# Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, confirming the molecular weight and isotopic enrichment of the labeled compound.



#### [8][9]

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization ESI).
- Ionization Mode: Positive or negative, depending on the analyte's properties.
- Mass Range: A range appropriate to detect the parent ion and relevant fragments.
- Data Analysis: The mass spectrum is analyzed to confirm the presence of the desired deuterated species and to calculate the isotopic purity by comparing the signal intensities of the deuterated and non-deuterated ions.

### Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Residual Solvents

NMR spectroscopy provides detailed information about the molecular structure of a compound and is also used to identify and quantify residual solvents.[10][11]

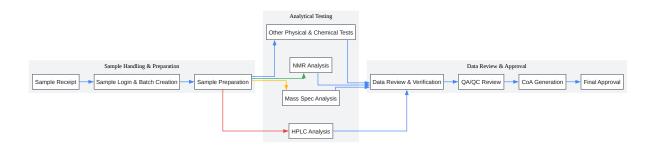
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- · Nucleus: 1H (Proton) NMR.
- Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6).
- Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent.
- Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the 1H
  NMR spectrum are analyzed to confirm the structure of Lodoxamide impurity 1-d5 and to
  identify any signals corresponding to common laboratory solvents. The absence of significant
  signals other than those from the compound of interest and the solvent confirms its high
  purity.

### **Visualizations**

## General Workflow for Certificate of Analysis Generation



The following diagram illustrates the typical workflow for generating a Certificate of Analysis for a chemical standard, from receiving the sample to the final approval.



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Caption: Workflow for the generation of a Certificate of Analysis.

This guide serves as a comprehensive overview of the critical information and methodologies associated with a Certificate of Analysis for **Lodoxamide impurity 1-d5**. For specific batch data, always refer to the CoA provided by the manufacturer.

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